molecular formula C12H14F3NO4 B2563162 3-[2-(Methylamino)ethyl]benzoic acid;2,2,2-trifluoroacetic acid CAS No. 1624261-41-1

3-[2-(Methylamino)ethyl]benzoic acid;2,2,2-trifluoroacetic acid

Katalognummer: B2563162
CAS-Nummer: 1624261-41-1
Molekulargewicht: 293.242
InChI-Schlüssel: SEBWWVHWQXEXJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a 1:1 salt (acid-base complex) formed between 3-[2-(methylamino)ethyl]benzoic acid (a benzoic acid derivative with a methylaminoethyl side chain) and 2,2,2-trifluoroacetic acid (TFA), a strong fluorinated carboxylic acid. The structure combines a weakly basic amine group (pKa ~10–11) with the highly acidic TFA (pKa ~0.23), resulting in a stable, water-soluble salt. It is commercially available for research purposes, particularly in pharmaceutical synthesis and as a solubilizing agent due to TFA’s chaotropic properties .

Eigenschaften

IUPAC Name

3-[2-(methylamino)ethyl]benzoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.C2HF3O2/c1-11-6-5-8-3-2-4-9(7-8)10(12)13;3-2(4,5)1(6)7/h2-4,7,11H,5-6H2,1H3,(H,12,13);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBWWVHWQXEXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=CC=C1)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Methylamino)ethyl]benzoic acid typically involves the reaction of 3-(2-bromoethyl)benzoic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-(Methylamino)ethyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

3-[2-(Methylamino)ethyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-[2-(Methylamino)ethyl]benzoic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Benzoic Acid Derivatives

Compound Name (IUPAC) Key Substituents Counterion/Modifications Applications/Properties Reference
3-[2-(Methylamino)ethyl]benzoic acid; TFA Methylaminoethyl group at position 3 2,2,2-Trifluoroacetic acid Solubilizing agent, synthetic intermediate
DX-CA-[S2200] (2-[1-methoxy-2-(methylamino)-2-oxoethyl]benzoic acid) Methoxy, oxo, and methylamino groups None (free acid) Metabolic studies, potential prodrug design
Compound S2 (2-(3,4-Dichlorobenzylthio)-4-[(3-{2-[2-(methylamino)ethylamino]acetamido}phenyl)ethynyl]benzoic acid) Dichlorobenzylthio, ethynyl, and methylaminoethylamino groups None (free acid) Protein tyrosine phosphatase inhibition
Ethametsulfuron methyl ester Sulfonylurea bridge with methoxy-triazine Methyl ester Herbicide (sulfonylurea class)
Av7 (2-Acetylamino-benzoic acid methyl ester) Acetylamino and methyl ester groups None (ester form) Antitumor activity (gastric, liver, lung cancer)

Functional Group Analysis

  • Aminoethyl Side Chains: The target compound and Compound S2 both feature methylaminoethyl groups, enhancing water solubility and enabling hydrogen bonding. However, Compound S2’s additional dichlorobenzylthio and ethynyl groups increase lipophilicity, favoring membrane penetration .
  • Counterion Effects : The TFA salt in the target compound contrasts with the free acids or esterified forms (e.g., Av7, ethametsulfuron). TFA’s strong acidity lowers the pH of solutions, which is critical for stabilizing cationic intermediates in organic synthesis .

Physicochemical Properties

  • Solubility : The TFA salt’s high solubility in polar aprotic solvents (e.g., DCM, acetonitrile) surpasses analogs like Av7, which rely on ester groups for lipid solubility .
  • Acidity: The TFA counterion (pKa ~0.23) imparts greater acidity compared to non-fluorinated analogs like DX-CA-[S2200] (pKa ~4–5 for benzoic acid), influencing ionization and reactivity .

Key Differentiators and Challenges

  • Toxicity : TFA’s environmental persistence contrasts with biodegradable counterions (e.g., succinate in sumatriptan), necessitating careful waste management .
  • Structural Complexity : Compounds like Compound S2 exhibit higher synthetic complexity due to dichlorobenzylthio and ethynyl groups, limiting scalability compared to the target compound .

Biologische Aktivität

3-[2-(Methylamino)ethyl]benzoic acid; 2,2,2-trifluoroacetic acid is a compound with potential biological activity due to its unique structural properties. This compound features a benzoic acid backbone substituted with a 2-(methylamino)ethyl group and a trifluoroacetic acid moiety. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Molecular Structure and Properties

  • Molecular Formula : C₁₂H₁₄F₃NO₄
  • Molecular Weight : 293.242 g/mol
  • InChI : InChI=1S/C12H14F3NO4/c1-8(13)6-7-9-3-5-10(14)11(15)12(9)4-2/h3-5,8H,6-7H2,1-2H3,(H,15,16)(H,14,10)

Research indicates that 3-[2-(Methylamino)ethyl]benzoic acid interacts with various molecular targets, potentially acting as a ligand for specific receptors or enzymes. This interaction may modulate their activity, influencing critical cellular processes such as signaling pathways and enzymatic reactions.

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity :
    • A study evaluated the compound's ability to inhibit certain enzymes involved in protein degradation pathways. The results suggested that it could enhance the activity of the ubiquitin-proteasome and autophagy-lysosome pathways in human fibroblasts .
    EnzymeActivity Level (Control vs. Compound)
    Cathepsin BIncreased by 467.3%
    Cathepsin LIncreased significantly
  • Cytotoxicity Assessment :
    • In vitro studies demonstrated that at concentrations of 1 and 10 μg/mL, the compound exhibited no cytotoxic effects on human foreskin fibroblasts or cancer cell lines (Hep-G2 and A2058), indicating its potential safety profile for therapeutic applications .
  • Antimicrobial Properties :
    • Compounds similar to 3-[2-(Methylamino)ethyl]benzoic acid have shown promise in antimicrobial activity against various pathogens. For instance, derivatives have been studied for their antibiotic and antifungal properties, suggesting that this compound might share similar characteristics .

Comparative Analysis with Related Compounds

The following table compares 3-[2-(Methylamino)ethyl]benzoic acid with structurally similar compounds regarding their biological activities:

Compound NameStructureUnique FeaturesBiological Activity
Methyl 3-(2-(methylamino)ethyl)benzoate hydrochlorideC₁₀H₁₃ClN₂O₂Methyl ester form; different solubility propertiesModerate antimicrobial activity
PRL-8-53 (hydrochloride)C₁₄H₁₈ClN₃O₂Known for cognitive-enhancing propertiesSignificant cognitive enhancement
Benzoic acid derivatives (various)VariesMultiple substitutions possibleBroad spectrum antimicrobial effects

Q & A

Q. What are the standard synthetic routes for preparing 3-[2-(Methylamino)ethyl]benzoic acid and its trifluoroacetic acid derivative?

The synthesis typically involves multi-step organic reactions. For the benzoic acid moiety, a common approach is the introduction of the methylaminoethyl group via nucleophilic substitution or reductive amination. For example, nitro groups on aromatic rings can be reduced to amines using hydrogen gas with a palladium catalyst or iron powder in acidic conditions . The trifluoroacetic acid component is often introduced via acid-base reactions or as a counterion during purification. Critical steps include optimizing reaction temperatures (e.g., 60–80°C for nitro reductions) and using anhydrous solvents to prevent hydrolysis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm the methylaminoethyl group’s position on the benzoic acid (e.g., δ ~2.8 ppm for methylamino protons) and trifluoroacetyl group integration .
  • HPLC-MS : For purity assessment and detection of side products (e.g., using C18 columns with trifluoroacetic acid in the mobile phase) .
  • FT-IR : To identify carboxylic acid (1700–1720 cm⁻¹) and trifluoroacetyl (1100–1200 cm⁻¹) functional groups .

Advanced Research Questions

Q. How does the trifluoroacetyl group influence the compound’s reactivity in nucleophilic substitution or esterification reactions?

The electron-withdrawing trifluoroacetyl group enhances the electrophilicity of adjacent carbonyl carbons, accelerating reactions like esterification or amide coupling. However, steric hindrance from the trifluoromethyl moiety may reduce accessibility for bulky nucleophiles. Computational modeling (e.g., DFT calculations) can predict reaction sites, while kinetic studies under varying pH and solvent polarities (e.g., DMF vs. THF) provide empirical validation .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for this compound?

Discrepancies often arise from differences in metabolic stability or solubility. Strategies include:

  • Solubility Enhancement : Use of co-solvents (e.g., DMSO:PBS mixtures) or formulation as a sodium salt .
  • Metabolite Profiling : LC-MS/MS to identify degradation products in physiological buffers .
  • Pharmacokinetic Modeling : Allometric scaling from animal models to predict human bioavailability .

Q. How can reaction conditions be optimized to minimize side products during methylaminoethyl group installation?

Optimization involves:

  • Catalyst Screening : Palladium on carbon vs. Raney nickel for nitro reductions, with yields monitored via TLC .
  • Temperature Control : Lower temperatures (e.g., 0–5°C) to suppress over-alkylation .
  • Purification : Gradient chromatography (e.g., 10–50% ethyl acetate in hexane) to isolate the target compound from byproducts like dimerized amines .

Q. What computational methods predict the compound’s binding affinity to biological targets such as enzymes or receptors?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to model interactions with targets like G-protein-coupled receptors. Key parameters include binding energy (ΔG) and hydrogen-bonding patterns with active-site residues. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.